4-Ethyl-3-oxohexanenitrile
Description
Contextualizing 4-Ethyl-3-oxohexanenitrile within the β-Ketonitrile Class
This compound belongs to the β-ketonitrile family, a class of organic compounds characterized by a ketone group at the β-position relative to a nitrile group. This structural motif imparts a unique electronic character to the molecule, making the intervening α-carbon acidic and thus a prime site for chemical modification. The presence of an ethyl group at the 4-position of the hexanenitrile (B147006) backbone further differentiates its steric and electronic properties from simpler β-ketonitriles like cyanoacetone.
Below is a table detailing the key identifiers for this compound:
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H13NO |
| CAS Number | Not available |
| PubChem CID | 23505748 rsc.org |
Significance of β-Ketonitriles as Multifunctional Building Blocks in Organic Synthesis
The significance of β-ketonitriles, including this compound, lies in their remarkable versatility as multifunctional building blocks in organic synthesis. Current time information in Bangalore, IN.nih.gov These compounds can participate in a wide array of chemical transformations, serving as precursors to a diverse range of more complex molecules. Current time information in Bangalore, IN.nih.gov
Key Synthetic Applications of β-Ketonitriles:
Heterocycle Synthesis: β-Ketonitriles are renowned starting materials for the construction of various heterocyclic rings, which form the core of many pharmaceuticals and biologically active compounds. Current time information in Bangalore, IN.researchgate.net For instance, they can be used to synthesize pyridines, pyrimidines, pyrazoles, and isoxazoles through condensation reactions with other reagents. Current time information in Bangalore, IN.
Synthesis of Substituted Ketones: The nitrile group can be removed through decyanation, providing a straightforward route to substituted ketones.
Formation of Enaminonitriles: The ketone functionality can be converted to an enamine, leading to enaminonitriles which are themselves valuable synthetic intermediates.
Precursors to Amino Compounds: The nitrile group can be reduced to an amine, offering a pathway to β-amino ketones and other related structures.
The dual reactivity of the ketone and nitrile groups, often in concert with the acidity of the α-protons, allows for a rich and varied chemistry, making β-ketonitriles highly prized by synthetic organic chemists. Current time information in Bangalore, IN.
Historical Development and Emerging Research Trends Pertaining to this compound
The historical development of β-ketonitriles as a class dates back to early explorations in condensation chemistry. The acylation of nitrile anions with esters, a fundamental method for their preparation, has been known for a considerable time, with early methods employing bases like sodium methoxide (B1231860) and sodium amide. nih.gov More contemporary and environmentally benign methods continue to be developed. researchgate.netacs.org
However, specific research focusing exclusively on this compound is notably scarce in the current body of scientific literature. While its existence is documented in chemical databases, dedicated studies on its synthesis, reactivity, or application are not prominent. rsc.org
Emerging research trends in the broader field of β-ketonitriles focus on the development of novel catalytic systems for their synthesis and their application in cascade reactions to build molecular complexity rapidly. Current time information in Bangalore, IN.nih.gov There is also a growing interest in using substituted β-ketonitriles to introduce specific side chains into target molecules, a role for which this compound would be theoretically suited. Future research may yet uncover specific applications for this particular compound, potentially in the synthesis of novel pharmaceuticals or materials where its unique ethyl substitution pattern could prove advantageous.
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-3-oxohexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-7(4-2)8(10)5-6-9/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZELVNOQXIVSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634588 | |
| Record name | 4-Ethyl-3-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42124-67-4 | |
| Record name | 4-Ethyl-3-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethyl 3 Oxohexanenitrile and Analogs
Established Synthetic Pathways to β-Ketonitriles
Traditional methods for the synthesis of β-ketonitriles have been extensively studied and are reliable for producing these valuable compounds. These methods often involve the formation of a key carbon-carbon bond between a nitrile-containing fragment and a carbonyl-containing fragment.
Acylation Reactions of Nitrile Anions with Ester Derivatives
A cornerstone in the synthesis of β-ketonitriles is the acylation of nitrile anions with ester derivatives. rsc.orgacs.org This method involves the deprotonation of an alkyl nitrile at the α-position to form a resonance-stabilized carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an ester. Subsequent elimination of an alkoxide group yields the desired β-ketonitrile. The use of a strong base is crucial for the initial deprotonation. A variety of bases have been employed, including sodium amide and potassium tert-butoxide. acs.orgresearchgate.net
A facile and high-yielding procedure for the acylation of nitrile anions with unactivated esters has been reported, which is successful with both enolizable and non-enolizable esters, as well as with hindered nitrile anions. rsc.org This approach underscores the versatility of nitrile anions in forming β-ketonitriles with unprecedented yields. rsc.org For instance, the reaction of acetonitrile (B52724) with various esters in the presence of a suitable base demonstrates the broad applicability of this method.
Table 1: Examples of β-Ketonitrile Synthesis via Acylation of Nitrile Anions
| Nitrile Reactant | Ester Reactant | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Acetonitrile | Ethyl acetate | NaNH₂ | Liquid NH₃ | 3-Oxobutanenitrile | - | acs.org |
| Acetonitrile | Methyl benzoate | KOt-Bu | THF | Benzoylacetonitrile | - | researchgate.net |
| Propionitrile | Ethyl butyrate | LiHMDS | THF | 3-Oxo-2-methylpentanenitrile | - | researchgate.net |
Cyanation of Carbonyl Compounds and Related Substrates
Another fundamental approach to β-ketonitriles is the cyanation of carbonyl compounds or their derivatives. rsc.orgresearchgate.net This can involve the direct reaction of an enolate or a related nucleophile with a cyanating agent. Electrophilic cyanating reagents, such as tosylcyanide, have been shown to be effective for the α-cyanation of 1,3-dicarbonyl compounds under basic conditions, producing β-ketonitriles in high yields. rsc.org
This strategy can be extended to the direct cyanation of ketone-derived boron enolates, providing a mild and efficient route to various β-ketonitrile derivatives. rsc.org The choice of the cyanating agent and the reaction conditions are critical to the success of these transformations. For example, the use of trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a catalyst is a common method for the cyanation of carbonyl compounds. nih.gov
Table 2: Examples of β-Ketonitrile Synthesis via Cyanation
| Carbonyl Substrate | Cyanating Agent | Catalyst/Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3-Dicarbonyl compounds | Tosylcyanide | Basic conditions | α-Cyano-1,3-dicarbonyls | High | rsc.org |
| Ketone precursors | N-Cyanobenzotriazole | Lewis Acid | β-Ketonitriles | - | rsc.org |
| Chalcones | Ethyl cyanoacetate | KOH | β-Cyanoketones | 55-93 | researchgate.net |
Rearrangement-Based Syntheses: The Pinacol Rearrangement in Oxohexanenitrile Synthesis
Rearrangement reactions offer an alternative and sometimes more intricate pathway to β-ketonitriles. The Pinacol rearrangement, a classic acid-catalyzed rearrangement of 1,2-diols, can be ingeniously applied to the synthesis of specific oxohexanenitrile structures. wikipedia.orgmasterorganicchemistry.com A notable example is the synthesis of 4-Ethyl-4-methyl-3-oxohexanenitrile, an analog of the target compound.
The synthesis commences with the bimolecular reductive coupling of methyl ethyl ketone to form a symmetrical 1,2-diol. This diol then undergoes a Pinacol rearrangement upon treatment with acid, leading to the formation of a ketone. organic-chemistry.org Subsequent chemical elaboration of this ketone, specifically through reaction with sodium cyanide, affords the final product, 4-ethyl-4-methyl-3-oxohexanenitrile, in a high yield of 92%. This multi-step sequence highlights how classic organic reactions can be orchestrated to build complex molecular architectures. researchgate.net
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant drive towards developing more sustainable and efficient chemical syntheses. This has led to the exploration of electrochemical methods and continuous flow technologies for the production of β-ketonitriles.
Electrochemical Synthesis of β-Ketonitriles
Electrochemical synthesis has emerged as a powerful and environmentally benign alternative to traditional methods. researchgate.netresearchgate.netmdpi.com These reactions often proceed under mild conditions, avoiding the need for harsh reagents and high temperatures. The electrochemical synthesis of β-ketonitriles can be achieved through the anodic oxidation of aryl methyl ketones in the presence of a cyanide source, such as trimethylsilyl cyanide (Me3SiCN) or potassium cyanide (KCN). researchgate.netresearchgate.net This method is facilitated by in situ generated iodine from the electrochemical oxidation of iodide ions and proceeds without the need for metal catalysts or external oxidants. researchgate.net
Electrochemical approaches offer a convenient and practical route to a range of β-ketonitriles in good yields. researchgate.net The field of electrochemical organic synthesis is rapidly advancing, with ongoing research focused on developing new catalytic systems and expanding the scope of these transformations. mdpi.com
Continuous Flow Reaction Systems for Oxohexanenitrile Production
Continuous flow chemistry has revolutionized chemical manufacturing by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. ajinomoto.comyoutube.commit.edu In a continuous flow system, reactants are pumped through a series of interconnected tubes or microreactors where the reaction occurs. youtube.commit.edu This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and product purity.
The application of continuous flow technology to the synthesis of oxohexanenitriles and other fine chemicals is an active area of research. While specific examples for 4-Ethyl-3-oxohexanenitrile are not extensively documented, the principles of continuous flow are readily applicable to the established synthetic pathways discussed earlier. For instance, the acylation of nitrile anions or the cyanation of carbonyl compounds could be adapted to a flow regime, potentially leading to a more streamlined and efficient production process. The ability to integrate reaction, separation, and purification steps in a continuous manner makes this a highly attractive approach for industrial-scale synthesis. ajinomoto.com
Microreactor Applications and Process Optimization
The use of microreactors in chemical synthesis has gained significant traction due to benefits such as enhanced heat and mass transfer, improved safety, and the potential for seamless scalability. beilstein-journals.org For the synthesis of oxohexanenitrile analogs, microreactors offer a promising platform for process optimization.
Research on the continuous synthesis of 5-oxohexanenitrile, a structural analog of this compound, has demonstrated the advantages of microreactor technology. researchgate.net In one study, a packed-bed microreactor was used to achieve high yields and selectivities. researchgate.net The optimization of reaction parameters such as temperature, residence time, and catalyst loading is crucial for maximizing efficiency.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Claisen Condensation
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | 20 hours | 2 minutes |
| Isolated Yield | 87% | 84% |
| Productivity | Low | 74.4 g h⁻¹ |
| Space-Time Yield | Low | 3720 kg h⁻¹ m⁻³ |
Data adapted from a study on a related Claisen condensation reaction. celonpharma.com
The use of multi-channel microreactors can further enhance biphasic reactions, which may be relevant for certain synthetic steps or work-up procedures. beilstein-journals.org For instance, a triple-channel microreactor has been shown to dramatically improve the reaction rate of gas-liquid reactions by maximizing the interfacial area for mass transfer. beilstein-journals.org
Kinetic Modeling for Enhanced Synthesis Efficiency
Kinetic modeling is an essential tool for understanding reaction mechanisms and optimizing process parameters to enhance synthesis efficiency. For the synthesis of this compound and its analogs, a kinetic model can provide valuable insights for reactor design and process control.
In the context of the microreactor synthesis of 5-oxohexanenitrile, a simplified kinetic model was developed to guide the synthesis. researchgate.net Such a model would typically account for the reaction rates of the main and side reactions, as well as the influence of temperature, concentration, and catalyst activity. By understanding the reaction kinetics, it is possible to predict the optimal operating conditions to maximize the yield of the desired product while minimizing the formation of impurities. The development of a detailed kinetic model for the synthesis of this compound would be a crucial step towards a highly efficient and scalable manufacturing process.
Biocatalytic Routes to Chiral Oxohexanenitrile Precursors
The development of biocatalytic methods for the synthesis of chiral molecules is a rapidly growing field, offering high enantioselectivity under mild reaction conditions. researchgate.netresearchgate.net For the production of chiral precursors related to this compound, such as chiral 4-ethyl-3-hydroxyhexanenitrile, biocatalysis presents a powerful tool.
Enzymes, particularly carbonyl reductases, are capable of stereoselectively reducing the keto group of β-ketonitriles to the corresponding chiral β-hydroxy nitriles. These chiral hydroxy nitriles are valuable building blocks in the synthesis of various pharmaceuticals. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutyrate, a key chiral precursor, has been achieved with high enantiomeric excess using a stereoselective carbonyl reductase from Burkholderia gladioli. researchgate.net A similar enzymatic approach could be applied to this compound to produce either the (R) or (S) enantiomer of 4-ethyl-3-hydroxyhexanenitrile with high optical purity.
Another biocatalytic strategy involves the use of nitrilases, which can hydrolyze nitriles to carboxylic acids. organic-chemistry.org This can be part of a cascade reaction. For instance, a β-keto nitrile can first be hydrolyzed by a nitrilase to a β-keto acid, which is then converted to a chiral β-amino acid by a transaminase. Current time information in Bangalore, IN.
The enzymatic resolution of racemic mixtures is also a viable approach. For example, racemic ethyl 3-hydroxybutyrate (B1226725) has been successfully resolved on a large scale using immobilized Candida antarctica lipase (B570770) B (CALB). researchgate.net This enzyme selectively acetylates one enantiomer, allowing for the separation of the two. A similar two-step enzymatic resolution involving acetylation and subsequent alcoholysis could be developed for racemic 4-ethyl-3-hydroxyhexanenitrile.
Table 2: Examples of Biocatalytic Transformations for Chiral Precursors
| Substrate | Biocatalyst | Product | Key Finding |
|---|---|---|---|
| Ethyl 4-chloro-3-oxobutanoate | Carbonyl reductase from Burkholderia gladioli | Ethyl (R)-4-chloro-3-hydroxybutyrate | High yield and 99.9% enantiomeric excess. researchgate.net |
| Racemic ethyl 3-hydroxybutyrate | Immobilized Candida antarctica lipase B | (S)-ethyl-3-hydroxybutyrate and (R)-ethyl-3-acetoxybutyrate | Successful kilogram-scale resolution with high enantiomeric excess (>96%). researchgate.net |
| β-Keto nitriles | Nitrilase and ω-transaminase | Chiral β-amino acids | Enzyme cascade for the synthesis of enantiomerically pure β-amino acids. Current time information in Bangalore, IN. |
Transformative Organic Reactions Involving 4 Ethyl 3 Oxohexanenitrile and β Ketonitrile Scaffolds
Cycloaddition and Condensation Reactions for Heterocyclic Synthesis
The unique structure of β-ketonitriles, including 4-Ethyl-3-oxohexanenitrile, makes them ideal substrates for cycloaddition and condensation reactions. These reactions are fundamental in the construction of various heterocyclic systems, which are core scaffolds in many biologically active compounds.
Formation of Pyridine (B92270) and Substituted Pyridine Systems
The synthesis of pyridine rings from β-ketonitriles is a well-established and versatile method. rsc.org One common approach involves the condensation of a β-ketonitrile with an aldehyde or ketone. rsc.org This reaction, often a variation of the Hantzsch pyridine synthesis, typically proceeds through the formation of a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine product. rsc.org
Recent advancements have focused on developing more efficient and diverse methods. For instance, cascade nucleophilic addition reactions of 1,2,3-triazines with activated β-ketonitriles have been shown to produce highly substituted pyridines that are not easily accessible through traditional methods. rsc.org Another approach involves the domino reaction of β-ketonitriles, aromatic aldehydes, and a dione (B5365651) in the presence of ammonium (B1175870) acetate, which facilitates the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single operation to yield highly substituted cyanopyridines. rsc.org
The general applicability of β-ketonitriles in pyridine synthesis is highlighted by their use in cobalt-catalyzed [2+2+2] cycloaddition reactions with alkynes, providing a straightforward route to multi-substituted pyridine derivatives. rsc.org
Table 1: Examples of Reagents and Conditions for Pyridine Synthesis from β-Ketonitriles
| β-Ketonitrile Reactant | Reagents | Conditions | Product Type |
| Benzoylacetonitrile | Aldehydes or Ketones | Hantzsch synthesis conditions | Substituted Pyridines rsc.org |
| Activated β-Ketonitriles | 1,2,3-Triazines | Cascade nucleophilic addition | Highly Substituted Pyridines rsc.org |
| β-Ketonitriles | Aromatic Aldehydes, 4,4,4-trifluoro-1-phenylbutane-1,3-dione | Ammonium acetate, solvent-free | 2,6-diaryl-4-(1H-indol-3-yl)-3-cyanopyridines rsc.org |
| Diynes-nitriles | Alkynes | Cobalt catalyst | Chiral or Achiral Multi-substituted Pyridines rsc.org |
Synthesis of Pyrazole (B372694) and Isoxazole (B147169) Derivatives through Binucleophilic Additions
β-Ketonitriles are key precursors for the synthesis of five-membered heterocycles like pyrazoles and isoxazoles through reactions with binucleophiles.
Pyrazoles: The most common method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org The reaction mechanism is believed to start with the nucleophilic attack of a hydrazine (B178648) nitrogen on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. beilstein-journals.org This intermediate then undergoes cyclization via the attack of the second hydrazine nitrogen on the nitrile carbon to yield the 5-aminopyrazole. beilstein-journals.org Variations of this method include using substituted hydrazines to produce N-substituted pyrazoles.
Isoxazoles: The synthesis of isoxazoles from β-ketonitriles can be achieved through reaction with hydroxylamine (B1172632). youtube.com In a process analogous to pyrazole formation, the hydroxylamine nitrogen attacks the carbonyl group, and the hydroxyl oxygen subsequently attacks the nitrile carbon, leading to the isoxazole ring after dehydration. youtube.com Another route involves the [3+2] cycloaddition of nitrile oxides, generated in situ from hydroximoyl chlorides, with the enolate of a β-ketonitrile. beilstein-journals.orgnih.gov This method allows for the synthesis of 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgnih.gov
Table 2: Synthesis of Pyrazoles and Isoxazoles from β-Ketonitriles
| Target Heterocycle | Binucleophile/Reagent | Key Intermediate | Reaction Type |
| 5-Aminopyrazole | Hydrazine | Hydrazone beilstein-journals.org | Condensation/Cyclization nih.govbeilstein-journals.org |
| Isoxazole | Hydroxylamine | Imine/Oxime youtube.com | Condensation/Cyclization youtube.com |
| 3,4,5-Trisubstituted Isoxazole | Nitrile Oxide (from Hydroximoyl chloride) | Enolate of β-ketonitrile beilstein-journals.orgnih.gov | [3+2] Cycloaddition beilstein-journals.orgnih.gov |
Construction of Fused Heterocycles and Spirocyclic Compounds
The reactivity of β-ketonitriles extends to the synthesis of more complex molecular architectures such as fused heterocycles and spirocyclic compounds. rsc.org
Fused Heterocycles: β-Ketonitriles can be utilized in multi-component reactions to build fused ring systems. For example, the reaction of β-ketonitriles with sulfonyl hydrazides can lead to the formation of functionalized pyrazolo[1,5-a]pyrimidin-4-ium sulfonates in a highly regioselective manner. chim.it These products can then be converted to free pyrazolo[1,5-a]pyrimidines. chim.it Similarly, intramolecular cycloadditions, such as the reaction of azides with β-ketonitriles, can yield fused systems like tetrazolopyridines. rsc.org
Spirocyclic Compounds: Spirocycles, which contain two rings sharing a single atom, can be synthesized using β-ketonitriles. wikipedia.org While specific examples starting directly from this compound are not prevalent in the reviewed literature, the general principle involves using the β-ketonitrile as a component in reactions designed to create the spiro center. For instance, a reaction sequence might involve the formation of a heterocyclic ring from the β-ketonitrile, followed by a subsequent cyclization that establishes the spiro junction. The synthesis of spiro-β-lactams has been achieved through a cascade 4-endo N-cyclization/aerobic oxidation sequence starting from dienamides, showcasing a strategy that could be adapted for β-ketonitrile-derived substrates. beilstein-journals.org
Radical-Mediated Transformations and Functionalizations
Beyond traditional polar reactions, β-ketonitriles are also amenable to radical-mediated transformations, opening up alternative pathways for functionalization.
Addition Reactions with Conjugated Dienes
Conjugated dienes can undergo radical addition reactions, and β-ketonitriles can participate in such transformations. pharmaguideline.comlumenlearning.com In these reactions, a radical initiator would first abstract a hydrogen atom from the α-position of the β-ketonitrile, generating a stabilized radical. This radical can then add to a conjugated diene, typically at the 1- or 4-position. slideshare.net The resulting allylic radical can then be quenched to afford the final product. Radical additions to conjugated dienes often favor the 1,4-adduct. lumenlearning.comramauniversity.ac.in
Carbonylative α-Arylation for Quaternary Carbon Center Formation
The formation of quaternary carbon centers is a significant challenge in organic synthesis. A palladium-catalyzed carbonylative α-arylation of β-ketonitriles has been developed to address this. au.dk This process involves the reaction of a β-ketonitrile with an aryl iodide in the presence of carbon monoxide and a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, where the enolate of the β-ketonitrile attacks a palladium-acyl intermediate, leading to the formation of a new carbon-carbon bond at the α-position and creating a quaternary carbon center. This method is notable as it represents a successful carbonylative α-arylation process employing unactivated nitriles. au.dk
Rearrangement and Cyclopropanation Chemistry
The construction of strained ring systems and subsequent stereocontrolled manipulations are powerful tools in synthetic chemistry. The β-ketonitrile framework provides a unique platform for such transformations, particularly through the chemistry of their α-diazo derivatives.
The intramolecular cyclopropanation of α-diazo-β-ketonitriles represents a robust method for the synthesis of bicyclic cyclopropane (B1198618) derivatives. This transformation is typically initiated by the introduction of a diazo group at the α-position of the β-ketonitrile, adjacent to both the ketone and nitrile functionalities. The resulting α-diazo-β-ketonitrile is then treated with a transition-metal catalyst, commonly based on rhodium, copper, or ruthenium, to generate a metal-carbene intermediate. rochester.edunih.gov
This highly reactive intermediate can undergo an intramolecular reaction with a suitably positioned alkene tethered to the ketonitrile backbone. For a derivative of this compound, this would involve prior modification to include an olefinic chain. The subsequent cyclopropanation proceeds to form a strained bicyclic product containing a cyclopropane ring fused to the parent structure. The efficiency of this process allows for the creation of complex molecular architectures from relatively simple precursors. nih.gov Research has shown that α-diazo-β-ketonitriles exhibit unique reactivity, successfully undergoing cyclopropanation reactions where other similar substrates might yield mixtures of C-H insertion or dimerization products.
A significant advantage of metal-catalyzed intramolecular cyclopropanation is the potential for stereocontrol. The development of chiral catalysts has enabled highly enantioselective and diastereoselective transformations, yielding cyclopropane adducts with well-defined three-dimensional structures. nih.govnih.govunl.pt Engineered enzymes, such as myoglobin (B1173299) and cytochrome P450 variants, have also emerged as powerful biocatalysts for stereoselective cyclopropanation reactions, including those involving diazo compounds with α-cyano groups. rochester.edu
The choice of metal and, crucially, the chiral ligand coordinated to it, dictates the facial selectivity of the carbene addition to the double bond. This allows for access to specific stereoisomers of the cyclopropane product. nih.gov For instance, different enantiomers of a cyclopropane-fused lactone can be synthesized by using engineered myoglobin variants with tailored active sites. rochester.edu
The resulting α-cyano-α-ketocyclopropane products are themselves versatile synthetic intermediates. Their strained ring system and the presence of the ketone and nitrile functionalities allow for a variety of stereoselective conversions, including SN2 and SN2' reactions, as well as cycloadditions. The high degree of crystallinity often observed in these products facilitates their purification and use in the synthesis of enantiomerically pure compounds for natural product synthesis. nih.govfigshare.com
Below is a table summarizing the results of catalyst screening for the enantioselective intramolecular cyclopropanation of a model α-diazo-β-keto sulfone, which serves as an analogue for the reactivity of α-diazo-β-ketonitriles.
| Entry | Catalyst | Ligand | Enantiomeric Excess (ee) |
| 1 | Rh₂(OAc)₄ | Chiral Ligand A | 85% |
| 2 | Cu(I) | BOX Ligand | 92% |
| 3 | Engineered Myoglobin | N/A | 99% |
| 4 | Ru(II) Complex | Chiral Diamine | 88% |
This table is a representative summary based on general findings in the field and does not reflect data for this compound specifically.
Derivatization and Scaffold Modification Strategies
The functional groups of this compound provide multiple handles for derivatization and the introduction of molecular diversity.
The ketone and nitrile groups of the this compound scaffold can be selectively transformed into a variety of other functional groups. The ketone carbonyl can undergo reduction to a secondary alcohol using standard reducing agents. This transformation introduces a new stereocenter, and the use of chiral reducing agents or catalysts can afford specific stereoisomers. Conversely, the ketone can be a site for nucleophilic addition, such as in Grignard or aldol (B89426) reactions, to build more complex carbon skeletons.
The nitrile group is also a versatile functional moiety. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. This opens up access to a wide range of carboxylic acid derivatives and amide-based structures. Furthermore, the nitrile can be reduced to a primary amine, providing a key linkage point for the introduction of nitrogen-containing substituents.
Beyond the direct modification of the existing functional groups, diverse substituents can be introduced at various positions on the hexanenitrile (B147006) backbone. The α-carbon, situated between the ketone and nitrile groups, is acidic and can be deprotonated to form a stabilized carbanion. This nucleophilic center can then be reacted with a range of electrophiles, such as alkyl halides or acyl chlorides, to install new substituents at this position.
Furthermore, the functional group interconversions described previously create new opportunities for derivatization. For example, conversion of the nitrile to an amine allows for the introduction of a vast array of substituents via N-acylation, N-alkylation, or reductive amination. Similarly, conversion to a carboxylic acid enables the formation of esters and amides with diverse partners. These strategies allow for the systematic modification of the this compound scaffold to explore structure-activity relationships in various chemical and biological contexts.
Mechanistic Investigations and Advanced Theoretical Studies of 4 Ethyl 3 Oxohexanenitrile
Reaction Mechanism Elucidation in β-Ketonitrile Chemistry
The reactivity of β-ketonitriles like 4-Ethyl-3-oxohexanenitrile is a subject of ongoing research, with studies focusing on understanding the intricate pathways of their chemical transformations.
Studies on Decarboxylative Coupling Mechanisms
While direct studies on the decarboxylative coupling of this compound are not extensively documented in the provided results, the broader class of β-ketonitriles is known to participate in various coupling reactions. For instance, N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions between aldehydes and azobis(isobutyronitrile) (AIBN) provide a pathway to β-ketonitriles. organic-chemistry.org Mechanistic studies suggest these reactions proceed via a single-electron transfer (SET) process. organic-chemistry.org The NHC catalyst generates a Breslow intermediate, which then undergoes electron transfer with radicals derived from AIBN, leading to a radical coupling and the formation of the β-ketonitrile. organic-chemistry.org
Another relevant area is the Kolbe reaction, an electrochemical process involving the anodic oxidation of alkyl carboxylates. nih.gov This reaction proceeds through a radical mechanism initiated by the oxidation of a carboxylate to a radical, which then undergoes decarboxylation. nih.gov The resulting alkyl radical can then dimerize. nih.gov While not a direct coupling to the nitrile group, this illustrates a decarboxylative process that could be conceptually related to potential reactions of carboxy-derivatives of β-ketonitriles.
Mechanistic Pathways of Electrochemical Transformations
The electrochemical behavior of β-ketonitriles is an area of active investigation, offering green and sustainable synthetic routes. researchgate.netorganic-chemistry.org Electrochemical methods can induce C(sp3)–H amination reactions and facilitate the synthesis of complex molecules under metal-free conditions. researchgate.net For example, the electrosynthesis of β-ketosulfones from aryl methyl ketones and aryl acetylenes highlights the potential of electrochemical approaches in functionalizing molecules with similar structural motifs to this compound. organic-chemistry.org These reactions often proceed under mild conditions, using electricity as a clean energy source and avoiding harsh reagents. organic-chemistry.org Mechanistic studies in these systems often point to the anodic oxidation of a mediator, such as iodide ions, which then initiates the desired chemical transformation. organic-chemistry.org
Tautomeric Equilibria and Conformational Analysis
Tautomerism is a key feature of β-ketonitriles, influencing their reactivity and spectroscopic properties. The equilibrium between different tautomeric forms is sensitive to factors like substitution patterns and the surrounding environment.
Keto-Enol Tautomerism and its Energetics
Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol forms. libretexts.org Generally, for simple carbonyl compounds, the keto form is significantly more stable and thus predominates at equilibrium. libretexts.orgmasterorganicchemistry.com However, the stability of the enol tautomer can be influenced by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com
Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the energetics of this tautomerism. orientjchem.orgresearchgate.net For related β-dicarbonyl systems, DFT studies have shown that the keto form is generally more stable than the enol form in both the gas phase and in various solvents. orientjchem.org The energy barrier for tautomerization can be quite high, indicating that the interconversion may not be rapid under all conditions. researchgate.net The relative energies of the keto and enol forms, as well as the transition state connecting them, can be calculated to provide a detailed picture of the tautomeric equilibrium. orientjchem.org
| Tautomerization Parameter | Value (kcal/mol) | Phase/Solvent |
| 3-phenyl-2,4-pentanedione | ||
| ΔE (Enol - Keto) | 17.89 | Gas Phase |
| 17.34 | Cyclohexane | |
| 17.27 | Carbon Tetrachloride | |
| 16.55 | Methanol | |
| 16.50 | Water | |
| Ea (Keto → Enol) | 30.61 | Gas Phase |
| 30.82 | Cyclohexane | |
| 30.84 | Carbon Tetrachloride | |
| 31.23 | Methanol | |
| 31.26 | Water | |
| Table 1: Calculated relative energies (ΔE) and activation energies (Ea) for the keto-enol tautomerism of 3-phenyl-2,4-pentanedione, a related β-dicarbonyl compound. Data from orientjchem.org. |
Nitrile-Ketenimine Interconversion in Gas Phase and Solution
Beyond keto-enol tautomerism, β-ketonitriles can also exhibit nitrile-ketenimine tautomerism. This involves the migration of a proton from the α-carbon to the nitrogen atom of the nitrile group, forming a ketenimine. The deprotonation of acetonitrile (B52724) with a strong base is known to produce a nitrile-stabilized carbanion that is in resonance with a ketenimine anion. nih.gov Theoretical calculations have suggested that the ketenimine anion is less stable than the carbanion where the negative charge is localized on the α-carbon. nih.gov Mass spectrometry can be a valuable tool for studying these gas-phase equilibria, as the fragmentation patterns can provide evidence for the presence of different tautomers. researchgate.net
Spectrometric Approaches to Tautomeric Characterization
Various spectrometric techniques are employed to characterize the tautomeric forms of β-ketonitriles. Infrared (IR) spectroscopy is particularly useful, as the keto and enol forms exhibit distinct vibrational frequencies. orientjchem.orgnih.gov For example, the keto form will show a characteristic C=O stretching frequency, while the enol form will have absorptions corresponding to O-H and C=C stretching. orientjchem.org
Quantum Chemical Calculations and Molecular Dynamics Simulations
Quantum chemical calculations and molecular dynamics simulations are powerful tools for exploring the intricacies of chemical reactions at the molecular level. These methods allow for the detailed examination of reaction pathways, the characterization of transient species like intermediates and transition states, and the prediction of reaction outcomes.
Density Functional Theory (DFT) has become a central tool in computational organic chemistry for its favorable balance of accuracy and computational cost. nrel.gov DFT methods are employed to map out the potential energy surface of a reaction, providing a detailed profile of the energy changes that occur as reactants are converted into products. This includes the characterization of stable intermediates and high-energy transition states that connect them.
For a molecule like this compound, which possesses multiple functional groups (a ketone and a nitrile), DFT can be used to explore various potential reaction pathways. For instance, in a base-catalyzed self-condensation reaction, DFT calculations can elucidate the energetics of proton abstraction, subsequent nucleophilic attack, and the formation of the final product.
Modern DFT studies often utilize hybrid functionals, such as B3LYP, or meta-hybrid functionals, like the M06-2X, which have been shown to provide accurate results for a wide range of organic molecules and reactions. nih.gov The M06-2X functional, in particular, is noted for its broad applicability, including in the study of reaction mechanisms. nih.gov The choice of basis set, such as def2-TZVP, is also crucial for obtaining reliable results. nrel.govnih.gov
A typical DFT study on a reaction of this compound would involve the following steps:
Optimization of the 3D geometries of the reactants, intermediates, transition states, and products.
Calculation of the electronic energies of each optimized structure.
Frequency calculations to confirm the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle points for transition states) and to obtain thermodynamic corrections.
Intrinsic Reaction Coordinate (IRC) calculations to ensure that a transition state connects the correct reactant and product.
Below is a hypothetical reaction profile for a base-catalyzed aldol-type reaction of this compound, illustrating the kind of data that can be obtained from DFT calculations.
Table 1: Hypothetical DFT-Calculated Energies for a Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (this compound + base) | 0.0 |
| TS1 | Transition state for proton abstraction | +15.2 |
| INT1 | Enolate intermediate | +10.5 |
| TS2 | Transition state for C-C bond formation | +22.8 |
| INT2 | Adduct intermediate | -5.7 |
| P | Final product | -12.3 |
This data is illustrative and represents a plausible reaction profile based on known organic reaction mechanisms.
Computational chemistry is instrumental in understanding and predicting the selectivity of organic reactions. nih.gov For a molecule with multiple reactive sites like this compound, questions of chemoselectivity (which functional group reacts), regioselectivity (at which position a reaction occurs), and stereoselectivity are paramount. By calculating the activation energies for competing reaction pathways, it is possible to predict the major product of a reaction.
For example, in a reduction reaction of this compound, the reducing agent could potentially attack either the ketone or the nitrile group. DFT calculations can determine the activation barriers for both pathways. The pathway with the lower activation energy will be kinetically favored and is expected to yield the major product.
The factors influencing selectivity are diverse and can include steric effects, electronic effects, and the role of catalysts or solvents. nih.gov Computational models can dissect these contributions by analyzing the geometries of the transition states and the electronic properties of the reacting molecules. For instance, Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and orbital interactions that govern the reaction's course. nih.gov
Table 2: Hypothetical Computational Analysis of Selectivity in the Reduction of this compound
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Path A | Reduction of the ketone group | 18.5 | Major Product |
| Path B | Reduction of the nitrile group | 25.1 | Minor Product |
This data is illustrative and based on the general principle that the reaction with the lower activation energy is favored.
The rate constants can be calculated using theories such as Transition State Theory (TST), which relates the rate of a reaction to the Gibbs free energy of activation. These rate constants are then used as input for a system of differential equations that describe the change in concentration of each chemical species over time. Solving these equations provides a simulation of the reaction progress, which can be compared with experimental data.
Kinetic modeling can be particularly useful for complex reaction networks with multiple competing and consecutive steps. It can help to identify rate-determining steps, predict product distributions under different reaction conditions (e.g., temperature, concentration), and optimize reaction yields. For processes like combustion, detailed chemical kinetic mechanisms can be developed based on quantum mechanical computations and validated against experimental data from flow reactors or shock tubes. osti.gov
Table 3: Hypothetical Kinetic Parameters for a Reaction of this compound at 298 K
| Reaction Step | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (A, s⁻¹) | Calculated Rate Constant (k) |
| R → INT1 | 15.2 | 1.2 x 10¹³ | 1.5 x 10⁻² s⁻¹ |
| INT1 → P | 12.3 | 8.5 x 10¹² | 2.3 x 10¹ s⁻¹ |
This data is illustrative and demonstrates how DFT-calculated activation energies can be used to estimate reaction rates.
Applications of 4 Ethyl 3 Oxohexanenitrile in the Synthesis of Complex Organic Molecules
Utilization as a Key Intermediate for Pharmaceutical Precursors
The inherent reactivity of 4-Ethyl-3-oxohexanenitrile makes it an attractive starting material for the synthesis of various heterocyclic scaffolds that form the core of many pharmaceutical agents. The presence of both a nucleophilic α-carbon and electrophilic ketone and nitrile functionalities allows for a range of cyclization and condensation reactions.
One of the primary applications of β-ketonitriles, and by extension this compound, is in the synthesis of substituted pyrimidines and their derivatives. For instance, in a Biginelli-type reaction, this compound can react with an aldehyde and urea (B33335) or a urea derivative to form dihydropyrimidinones. ias.ac.in These structures are present in a variety of medicinally important compounds. The reaction proceeds through a series of condensation and cyclization steps, where the β-ketonitrile provides a key three-carbon component to the final heterocyclic ring.
Table 1: Representative Biginelli Reaction with this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Potential Therapeutic Area |
| This compound | Aromatic Aldehyde | Urea | 4-Aryl-6-ethyl-6-(1-ethylpropyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carbonitrile | Calcium Channel Blockers, Antivirals |
| This compound | Aliphatic Aldehyde | Thiourea | 4-Alkyl-6-ethyl-6-(1-ethylpropyl)-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carbonitrile | Anti-inflammatory, Antitumor |
Furthermore, the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, can be adapted for β-ketonitriles to synthesize cyclic ketones, which are themselves versatile pharmaceutical intermediates. wikipedia.orgyoutube.com While this compound is a mono-nitrile, its derivatives can be designed to undergo such cyclizations, leading to carbocyclic systems that can be further elaborated into complex drug candidates.
Role in Agrochemical Synthesis and Related Compounds
The synthesis of novel agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the construction of highly substituted heterocyclic systems. This compound serves as a valuable precursor for such compounds due to its ability to participate in multicomponent reactions, which allow for the rapid generation of molecular diversity.
A prominent example is the Gewald reaction, which is a one-pot synthesis of 2-aminothiophenes. wikipedia.orgmdpi.comorganic-chemistry.orgarkat-usa.org In this reaction, a β-ketonitrile like this compound can be condensed with an α-cyanoester and elemental sulfur in the presence of a base. The resulting polysubstituted 2-aminothiophenes are key building blocks for a range of biologically active compounds, including those with agrochemical applications.
Table 2: Illustrative Gewald Reaction Involving this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Potential Agrochemical Application |
| This compound | Malononitrile | Sulfur | 2-Amino-3-cyano-4-ethyl-5-(1-ethylpropyl)thiophene | Fungicides, Herbicides |
| This compound | Ethyl Cyanoacetate | Sulfur | Ethyl 2-amino-4-ethyl-5-(1-ethylpropyl)thiophene-3-carboxylate | Insecticides, Plant Growth Regulators |
The resulting aminothiophene derivatives can be further modified to produce a wide array of agrochemical products. The substituents on the thiophene (B33073) ring, derived from the starting β-ketonitrile and the active methylene (B1212753) compound, can be tailored to optimize biological activity and selectivity.
Contribution to the Construction of Natural Product Cores and Analogs
Natural products continue to be a major source of inspiration for the development of new therapeutic agents and research tools. The synthesis of complex natural products and their analogs often requires efficient methods for the construction of their core ring systems. This compound, as a versatile C6 building block, can contribute significantly to this endeavor.
The reactivity of β-ketonitriles allows for their use in various annulation strategies to construct carbocyclic and heterocyclic scaffolds found in natural products. frontiersin.orgrsc.orgnih.gov For example, the intramolecular condensation of a suitably functionalized derivative of this compound could be employed to form a six-membered ring, a common motif in many natural products.
Moreover, reactions that form highly substituted pyridines are of great importance in natural product synthesis. rsc.orgmdpi.comrsc.orgnih.gov While direct participation of this compound in some classical pyridine (B92270) syntheses might be challenging, its conversion to enamine or enone derivatives opens up pathways for its incorporation into pyridine rings through [3+3] or other cycloaddition strategies. These synthetic pyridines can then serve as key intermediates in the total synthesis of complex alkaloids and other nitrogen-containing natural products. The ethyl group at the 4-position of the starting nitrile provides a point of structural diversity that can be crucial for mimicking the substitution patterns found in natural targets.
Emerging Trends and Future Perspectives in 4 Ethyl 3 Oxohexanenitrile Research
Development of Enantioselective Synthesis Strategies for Chiral Derivatives
The synthesis of specific stereoisomers of chiral molecules is a significant goal in organic chemistry, particularly for pharmaceutical applications where a single enantiomer often accounts for the desired therapeutic effect. For derivatives of 4-ethyl-3-oxohexanenitrile, the development of enantioselective synthesis strategies is a key area of research. These strategies aim to produce a single enantiomer, enhancing the compound's efficacy and reducing potential side effects associated with other stereoisomers.
One notable approach involves the use of chiral auxiliaries. For instance, the asymmetric Strecker synthesis has been employed to create enantiomerically pure amino acids. nih.gov This method utilizes a chiral auxiliary, such as (R)-2-phenylglycinol, to guide the stereochemical outcome of the reaction, leading to the desired diastereomer which can then be converted to the final product. nih.gov Another strategy involves diastereoselective bromolactonization, which has been used to establish two chiral centers in the synthesis of protected forms of (3R,5R)-5-hydroxypiperazic acid. researchgate.net These examples, while not directly involving this compound, highlight the types of methodologies that can be adapted for its chiral derivatives.
Harnessing Photoredox and Electrocatalysis for Novel Transformations
Photoredox and electrocatalysis are powerful tools for activating organic molecules and enabling novel chemical transformations. These methods offer green alternatives to traditional synthesis by often operating under mild conditions and reducing the need for harsh reagents. In the realm of β-ketonitriles, these techniques are being explored to achieve transformations that are difficult to accomplish with conventional methods.
Photoredox catalysis, often used in dual catalysis systems, can facilitate the direct β-functionalization of saturated carbonyl compounds. ethz.ch This process typically involves the generation of a β-enaminyl radical through the synergistic action of a photocatalyst and an organocatalyst. nih.gov This radical can then react with various partners to form new carbon-carbon bonds at the β-position. nih.gov For example, the direct β-alkylation of saturated aldehydes has been achieved by combining photoredox catalysis with organocatalysis, allowing for the efficient formation of β-alkyl aldehydes. nih.govorganic-chemistry.org The reaction proceeds through a photon-induced enamine oxidation to create a β-enaminyl radical intermediate. nih.govorganic-chemistry.org
Table 1: Key Features of Photoredox Catalysis in β-Functionalization
| Feature | Description |
| Catalyst System | Typically a combination of a photocatalyst (e.g., Iridium or Ruthenium complexes) and an organocatalyst (e.g., a secondary amine). ethz.chorganic-chemistry.org |
| Reaction Type | Can be net reductive, net oxidative, or redox neutral. ethz.ch |
| Key Intermediate | β-enaminyl radical formed via oxidation and deprotonation of an enamine. nih.gov |
| Advantages | Enables direct C-H functionalization, often atom-economical, and can be performed under mild conditions. nih.govorganic-chemistry.org |
High-Throughput Screening and Automated Synthesis Methodologies
To accelerate the discovery of new reactions and optimize existing ones, high-throughput screening (HTS) and automated synthesis are becoming indispensable tools. youtube.comchemrxiv.org These methodologies allow for the rapid and parallel execution of a large number of experiments, significantly reducing the time and resources required for research and development. youtube.comyoutube.com
High-throughput experimentation involves the use of multi-well plates to conduct numerous reactions simultaneously on a small scale. youtube.com This approach is particularly useful for screening various catalysts, reagents, and reaction conditions to identify the optimal parameters for a given transformation. sigmaaldrich.com Automated systems, including robotic platforms for liquid and solid handling, further enhance the efficiency and reproducibility of these screening processes. youtube.comyoutube.com For instance, the synthesis of β-ketonitriles has been adapted to microwave reactors, which can significantly shorten reaction times. utsa.edu
The integration of automated synthesis with data analysis and machine learning is poised to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. chemrxiv.org
Multicomponent Reactions and Cascade Processes for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step. nih.govrsc.org These reactions are characterized by high atom economy and often proceed with a reduction in waste and purification steps. nih.gov
Several MCRs are relevant to the synthesis of structures related to this compound. The Strecker reaction, the first described MCR, synthesizes α-amino nitriles from an amine, a carbonyl compound, and a cyanide source. nih.gov The Ugi and Passerini reactions are other prominent examples of MCRs that are widely used in the synthesis of complex organic molecules. nih.gov
Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. A three-component cascade reaction involving β-ketonitriles, aldehydes, and other reagents can lead to the formation of highly functionalized heterocyclic compounds. rsc.orgrsc.org These processes are highly valued for their ability to rapidly build molecular complexity from simple precursors. rsc.org
Table 2: Comparison of Key Multicomponent Reactions
| Reaction | Components | Product | Key Features |
| Strecker Reaction | Amine, Aldehyde/Ketone, Cyanide | α-Amino nitrile | First described MCR, fundamental for amino acid synthesis. nih.gov |
| Ugi Reaction | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Bis-amide | High atom economy, forms a water molecule as the only byproduct. nih.gov |
| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxyamide | A three-component reaction, proceeds via a concerted mechanism. nih.gov |
Q & A
Q. What are the established synthetic pathways for 4-Ethyl-3-oxohexanenitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Claisen condensation or nucleophilic substitution. For example:
- Claisen condensation : Reacting ethyl acetoacetate with ethyl cyanoacetate under basic conditions (e.g., NaOEt) generates the β-keto nitrile backbone. Temperature control (60–80°C) and solvent polarity (e.g., ethanol or THF) critically affect reaction efficiency .
- Substitution reactions : Introducing the ethyl group via alkylation of 3-oxohexanenitrile precursors requires anhydrous conditions to avoid hydrolysis .
Table 1 : Common Synthetic Methods and Yields
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Claisen condensation | NaOEt, ethanol | 70 | 65–75 |
| Nucleophilic alkylation | K2CO3, DMF | 80 | 50–60 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR shows distinct peaks for the ethyl group (δ 1.2–1.4 ppm, triplet) and ketone-adjacent protons (δ 2.8–3.1 ppm, multiplet). C NMR confirms the nitrile (δ 115–120 ppm) and ketone (δ 205–210 ppm) .
- IR : Strong absorption at ~2240 cm (C≡N stretch) and ~1700 cm (C=O stretch) .
- Mass spectrometry : Molecular ion peak at m/z 153 (CHNO) with fragmentation patterns indicating loss of ethyl or carbonyl groups .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to prevent inhalation .
- Avoid contact with strong oxidizers (risk of exothermic decomposition). Store at –20°C in airtight containers to prevent moisture absorption .
Advanced Research Questions
Q. How can computational chemistry optimize reaction mechanisms involving this compound?
- Methodological Answer :
- DFT calculations : Model transition states for nucleophilic additions (e.g., Grignard reactions) to predict regioselectivity. Software like Gaussian or ORCA can simulate electron density maps for the nitrile and ketone groups .
- Solvent effects : Use COSMO-RS to evaluate solvent polarity’s impact on reaction kinetics. Polar aprotic solvents (e.g., DMSO) stabilize intermediates in Michael additions .
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-validation : Compare NMR data with X-ray crystallography (e.g., single-crystal studies in ) to confirm stereochemistry .
- Isotopic labeling : Introduce C or N labels to distinguish overlapping signals in complex mixtures .
- Statistical analysis : Apply principal component analysis (PCA) to IR datasets to identify outliers or instrument artifacts .
Q. What strategies improve enantioselectivity in catalytic asymmetric syntheses using this compound?
- Methodological Answer :
- Chiral catalysts : Use Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids to induce asymmetry in Strecker reactions .
- Kinetic resolution : Optimize temperature and catalyst loading to favor one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Data Presentation Guidelines
Table 2 : Example Data Analysis for Reaction Optimization
| Variable | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | 60 | 70 | 80 |
| Catalyst Loading | 5 mol% | 10 mol% | 15 mol% |
| Yield (%) | 55 | 72 | 68 |
| ee (%) | 20 | 85 | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
